molecular formula C6H3Cl2F2N B1410004 2,5-Dichloro-3,4-difluoroaniline CAS No. 1806348-17-3

2,5-Dichloro-3,4-difluoroaniline

Cat. No.: B1410004
CAS No.: 1806348-17-3
M. Wt: 197.99 g/mol
InChI Key: SPDIFJJPROMJOD-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,4-difluoroaniline is an organic compound with the molecular formula C6H3Cl2F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3,4-difluoroaniline typically involves multiple steps, including halogenation and reduction reactions. One common method involves the nitration of a precursor compound, followed by reduction, diazotization, and subsequent halogenation . For example, starting with 2,4,5-trichloronitrobenzene, a fluorinating agent is used to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated to yield 2,4-difluoroaniline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and conditions required for the reactions. Safety measures are crucial due to the potential hazards associated with the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3,4-difluoroaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiolate anions can yield thiolated derivatives of the compound .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can be degraded by microorganisms such as Pseudomonas fluorescens, which utilize specific enzymes to break down the fluorinated aromatic ring . The exact molecular targets and pathways involved in these processes are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-3,4-difluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement can influence the compound’s reactivity and the types of reactions it can undergo. Additionally, the presence of both chlorine and fluorine atoms can provide unique chemical properties that are not observed in compounds with only one type of halogen substitution.

Properties

IUPAC Name

2,5-dichloro-3,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)4(8)6(10)5(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDIFJJPROMJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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